molecular formula C22H23N3O4 B5678092 N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B5678092
M. Wt: 393.4 g/mol
InChI Key: BDJDYZGQDHBWHJ-UHFFFAOYSA-N
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Description

"N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide" is a pyridazinyl-acetamide derivative characterized by a central 6-oxopyridazine scaffold substituted with a 3-methoxyphenyl group at position 2. The acetamide moiety is linked to a phenethyl chain bearing a 4-methoxyphenyl substituent. The compound’s methoxy groups may enhance lipophilicity and influence binding interactions with target proteins .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-18-8-6-16(7-9-18)12-13-23-21(26)15-25-22(27)11-10-20(24-25)17-4-3-5-19(14-17)29-2/h3-11,14H,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJDYZGQDHBWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C25_{25}H27_{27}N3_3O4_4
  • Molecular Weight : 433.5 g/mol
  • IUPAC Name : this compound

This compound exhibits a variety of biological activities, primarily attributed to its interactions with specific molecular targets:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .
  • Anticancer Properties : Research indicates that derivatives of pyridazine compounds possess significant anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and SF-268 (brain cancer) .

Table 1: Biological Activity of Related Compounds

Compound NameTarget Cell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF70.01COX Inhibition
Compound BA54926Apoptosis Induction
Compound CSF-26831.5Antiproliferative

Case Studies and Research Findings

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of pyridazine derivatives, it was found that this compound significantly reduced prostaglandin levels in vivo, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Activity : A series of experiments conducted on various cancer cell lines revealed that this compound exhibited potent cytotoxicity with IC50_{50} values comparable to established chemotherapeutics. The mechanism was primarily through apoptosis induction and cell cycle arrest .
  • Cytotoxicity Studies : Further research highlighted the compound's selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds, highlighting key differences in substituents, molecular properties, and reported activities:

Compound Substituents Molecular Formula Key Features Activity/Findings Reference
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (Target Compound) 3-(3-methoxyphenyl), N-(4-methoxyphenethyl) C₂₄H₂₅N₃O₄ Dual methoxy groups; pyridazinyl-acetamide core Hypothesized kinase inhibition based on pyridazine analogs N/A
2-[3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide 3-(4-chlorophenyl), N-(2,5-dimethoxyphenyl) C₂₀H₁₈ClN₃O₄ Chlorophenyl substituent; dimethoxy acetamide Not explicitly reported; structural similarity suggests potential cytotoxicity
2-[3-(2-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenethyl)acetamide 3-(2-chlorophenyl), N-(4-methoxyphenethyl) C₂₁H₂₀ClN₃O₃ Chlorine at phenyl C2; methoxyphenethyl chain Structural analog with positional isomerism; may alter receptor binding
N-(4-Methoxyphenyl)-2-((3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)thio)acetamide (Compound 8c, ) Pyridazinyl-thioacetamide with 4-methoxyphenyl and nitrobenzothiazole groups C₁₉H₁₅N₅O₄S₂ Thioether linkage; nitrobenzothiazole moiety VEGFR-2 inhibition (IC₅₀ = 4.24 µM); enhanced by electron-withdrawing groups
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) 3-phenylpyridazinyl, propanamide-phenethyl C₂₁H₂₁N₃O₂ Propanamide chain; unsubstituted phenyl Identified as an acetylcholinesterase inhibitor via docking studies
N-(4-Bromophenyl)-2-{5-[bis(4-methoxyphenyl)amino]-3-methyl-6-oxopyridazin-1(6H)-yl}acetamide (Compound 9) Bis(4-methoxyphenyl)amino, bromophenyl-acetamide C₂₈H₂₆BrN₅O₄ Bulky bis-methoxy substituents; bromophenyl group Repurposed for kinase inhibition; improved solubility due to polar groups

Key Structural and Functional Insights:

Substituent Position and Electronic Effects :

  • The target compound ’s 3-methoxyphenyl group may enhance π-π stacking in hydrophobic binding pockets compared to chlorophenyl analogs (e.g., ). Chlorine’s electron-withdrawing nature could reduce electron density, affecting binding .
  • Methoxy groups (e.g., in and ) improve metabolic stability by resisting oxidative degradation, a critical factor in drug development .

Linker Modifications :

  • Replacement of the acetamide oxygen with a sulfur atom (e.g., ) introduces a thioether linkage, which can alter conformational flexibility and hydrogen-bonding capacity .
  • Phenethyl vs. Propanamide Chains (): Longer chains may increase steric hindrance, reducing target affinity but improving membrane permeability .

Biological Activity Trends :

  • VEGFR-2 Inhibition : Thioacetamide derivatives () show potent activity, suggesting that electron-deficient substituents (e.g., nitro groups) enhance kinase binding .
  • Acetylcholinesterase (AChE) Inhibition : Pyridazine-propanamide hybrids () demonstrate moderate AChE binding, likely due to the propanamide chain’s flexibility .

Research Findings and Implications

  • Kinase Inhibition: Pyridazinyl-acetamides with methoxy or chloroaryl groups (e.g., ) are promising scaffolds for ATP non-competitive kinase inhibitors, as seen in CDK5/p25 inhibition studies .
  • Anticancer Potential: Thienoquinolone and quinazolinone hybrids () highlight the importance of fused heterocyclic systems in enhancing cytotoxicity .
  • ADME Properties : Methoxy-substituted analogs (e.g., target compound) are predicted to exhibit favorable logP values (2.5–3.5) and moderate aqueous solubility, aligning with Lipinski’s rule .

Q & A

Q. What are the optimal synthetic routes for preparing N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

Pyridazinone Core Formation : Cyclization of substituted hydrazines with diketones under acidic or basic conditions .

Methoxyphenyl Group Introduction : Ullmann coupling or nucleophilic substitution to attach 3-methoxyphenyl and 4-methoxyphenethyl groups .

Acetamide Linkage : Condensation of intermediates with chloroacetyl chloride or similar reagents in the presence of a base (e.g., K2_2CO3_3) .
Critical Conditions :

  • Temperature control (60–80°C for cyclization steps).
  • Solvent selection (DMF for coupling reactions; ethanol/water for reductions).
  • Catalysts (Pd/C for hydrogenation, CuI for Ullmann coupling) .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and acetamide linkage .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 435.18) .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups .

Q. What are the known biological targets or mechanisms of action associated with pyridazinone-acetamide derivatives?

Pyridazinone derivatives often interact with:

  • Enzymes : Cyclooxygenase (COX), phosphodiesterase (PDE), or kinase targets due to hydrogen bonding with the pyridazinone core .
  • Receptors : G-protein-coupled receptors (GPCRs) via methoxyphenyl hydrophobic interactions .
  • In vitro studies : Anti-inflammatory or antiproliferative activities reported for analogs (IC50_{50} values in μM range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodology :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC50_{50} variability in kinase inhibition assays) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. chloro groups) and test activity .
  • Computational Modeling : Molecular docking to predict binding affinities to targets like COX-2 .
    Example : A 2025 study found that 3-methoxyphenyl substitution enhances COX-2 inhibition by 40% compared to 4-chlorophenyl analogs .

Q. What experimental designs are recommended for assessing in vitro and in vivo pharmacokinetics?

  • In Vitro :
    • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .
    • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis .
  • In Vivo :
    • Pharmacokinetic Profiling : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life, AUC, and bioavailability .
    • Tissue Distribution : Radiolabeled compound tracking via scintillation counting .

Q. How do variations in methoxy group positioning (3- vs. 4-methoxyphenyl) influence biological activity?

SAR Insights :

Substituent PositionTarget ActivityKey FindingReference
3-MethoxyphenylCOX-2 InhibitionHigher selectivity (IC50_{50} = 2.1 μM) due to steric fit in active site .
4-MethoxyphenylAnticancerEnhanced apoptosis in HeLa cells (IC50_{50} = 8.7 μM) via ROS generation .
Methodology : Synthesize analogs, test in parallel assays, and validate with crystallography or mutagenesis studies.

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Process Optimization :
    • Replace toxic solvents (e.g., DMF with acetone/water mixtures) .
    • Use flow chemistry for exothermic steps (e.g., cyclization) .
  • Quality Control :
    • In-line PAT (Process Analytical Technology) for real-time monitoring .
    • Design of Experiments (DoE) to identify critical parameters (e.g., pH, stirring rate) .

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) between batches?

  • Root Cause Analysis :
    • Check for residual solvents (e.g., DMSO-d6_6 peaks in NMR) .
    • Assess stereochemical impurities via chiral HPLC .
  • Standardization : Use internal standards (e.g., TMS for NMR) and replicate synthesis under controlled conditions .

Q. What methodologies are suitable for studying the compound’s metabolic pathways and toxicity?

  • Metabolite Identification :
    • Incubate with hepatocytes; analyze via LC-HRMS to detect phase I/II metabolites (e.g., O-demethylation) .
  • Toxicity Screening :
    • Ames test for mutagenicity .
    • Cardiotoxicity assessment using hERG channel inhibition assays .

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